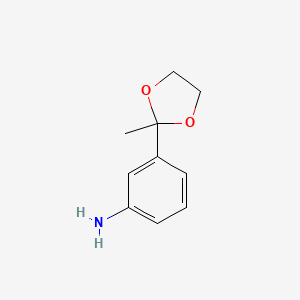

3-(2-Methyl-1,3-dioxolan-2-yl)aniline

Description

Structural Significance of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline as an Aniline-Ketal Hybrid

The structural significance of this compound lies in its identity as an aniline-ketal hybrid. This hybrid nature imparts a dual reactivity to the molecule, which is highly advantageous in synthetic chemistry.

The Aniline (B41778) Moiety : The amino group attached to the phenyl ring makes the compound an aniline derivative. byjus.comwikipedia.org Anilines are fundamental building blocks in the synthesis of a wide range of products, including dyes, polymers, and pharmaceuticals. The amino group can undergo various reactions such as diazotization, acylation, and alkylation, providing a handle for introducing diverse functionalities. byjus.comwikipedia.org

The Ketal Moiety : The 2-methyl-1,3-dioxolane (B1212220) group is a cyclic ketal that serves as a protecting group for a methyl ketone. Ketal formation is a common strategy in organic synthesis to mask the reactivity of a carbonyl group while transformations are carried out on other parts of the molecule. The ketal is stable under neutral or basic conditions but can be readily hydrolyzed back to the ketone under acidic conditions.

The meta-substitution pattern on the benzene (B151609) ring is also significant. The electronic properties of the amino and the protected keto groups influence the reactivity of the aromatic ring, directing further substitutions to specific positions. This allows for regioselective synthesis of more complex trisubstituted benzene derivatives.

Overview of Research Trajectories for Aryl-Substituted 1,3-Dioxolanes

Aryl-substituted 1,3-dioxolanes are a class of compounds that have garnered considerable interest in various fields of chemical research. Their utility stems from their role as protected carbonyl compounds and as intermediates in the synthesis of more complex molecules.

Research has shown that 1,3-dioxolanes are widely used in the synthesis of natural products as protecting groups for aldehydes and ketones. nih.gov Many biologically active compounds incorporate the 1,3-dioxolane (B20135) structure, exhibiting a broad spectrum of activities including antifungal, antibacterial, antiviral, and antineoplastic properties. nih.gov The substituents on the aryl ring and the dioxolane ring can be varied to modulate these biological activities. nih.gov

Furthermore, aryl-substituted 1,3-dioxolanes are key precursors in the synthesis of other important classes of compounds. For instance, they have been utilized in the preparation of α-branched alkyl and aryl substituted 9-[2-(phosphonomethoxy)ethyl]purines, which are investigated for their potential biological activities. tandfonline.comnih.gov The cleavage of the 1,3-dioxolane ring, often mediated by Lewis acids, is a crucial step in these synthetic pathways. tandfonline.comnih.gov

Current and Potential Research Interests in this compound within Chemical Sciences

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several current and potential research interests.

Pharmaceutical Synthesis : The aniline moiety is a common feature in many drug molecules. The presence of a protected ketone offers a site for further elaboration of the molecular structure. For example, the aniline nitrogen could be incorporated into a heterocyclic ring system, and the ketone, once deprotected, could be used in condensation reactions to build more complex side chains. This makes the compound a potentially valuable scaffold for medicinal chemistry programs aimed at discovering new therapeutic agents.

Materials Science : Anilines are precursors to polyanilines, a class of conducting polymers. The dioxolane substituent could be used to modify the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics. After polymerization, the ketal groups could be hydrolyzed to introduce ketone functionalities along the polymer backbone, which could then be used for cross-linking or for grafting other molecules.

Agrochemicals : Many herbicides and pesticides contain aniline or related nitrogen-containing aromatic structures. The unique substitution pattern of this compound could be exploited to synthesize new agrochemicals with novel modes of action or improved environmental profiles.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMQVZUQYHIOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303573 | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51226-14-3 | |

| Record name | 51226-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 2 Methyl 1,3 Dioxolan 2 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of an amino group attached to a phenyl ring, is electron-rich and dictates the primary reactivity pathways involving the aromatic system and the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution reactions. byjus.com It strongly donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. Consequently, 3-(2-Methyl-1,3-dioxolan-2-yl)aniline is expected to undergo electrophilic substitution preferentially at the positions ortho and para to the amino group (C2, C4, and C6). The dioxolane group at the C3 position has a meta-relationship to the directing amino group and exerts a lesser electronic influence on the reaction's regioselectivity. byjus.com

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: Reaction with bromine water, for instance, would likely lead to the rapid formation of a polybrominated product due to the high activation by the amino group. byjus.com

Nitration: Direct nitration using a mixture of nitric and sulfuric acids can be problematic, as the strongly acidic conditions can protonate the amino group, forming an anilinium ion. This deactivates the ring and directs the incoming nitro group to the meta position. byjus.com

Sulfonation: Treatment with sulfuric acid results in the formation of anilinium hydrogen sulfate, which upon heating, can rearrange to form aminobenzenesulfonic acids. byjus.com

| Reaction | Reagent | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ in H₂O | 2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)aniline and/or 4,6-Dibromo-3-(2-methyl-1,3-dioxolan-2-yl)aniline |

| Nitration | HNO₃, H₂SO₄ | A mixture including 2-nitro-5-(2-methyl-1,3-dioxolan-2-yl)aniline and 4-nitro-3-(2-methyl-1,3-dioxolan-2-yl)aniline |

| Sulfonation | H₂SO₄ | 2-Amino-4-(2-methyl-1,3-dioxolan-2-yl)benzenesulfonic acid |

Nucleophilic Reactivity at the Nitrogen Center

The lone pair of electrons on the nitrogen atom of the aniline moiety confers nucleophilic and basic properties. This allows the compound to react with a variety of electrophiles. Such reactions are fundamental to synthesizing more complex molecules. For instance, anilines are known to act as general-base catalysts in certain aromatic nucleophilic substitution reactions. psu.edu

Key reactions involving the nitrogen center include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though polyalkylation can be an issue.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring.

Oxidation and Reduction Pathways, including Nitro Group Conversion

The synthesis of this compound is commonly achieved through the reduction of its corresponding nitro precursor, 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane. chemicalbook.com This transformation is a critical example of a reduction pathway involving the aromatic moiety. A variety of reducing agents can be employed for this purpose, highlighting the stability of the dioxolane ring under these conditions.

| Reducing Agent | Conditions |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation |

| Sn, HCl | Metal-acid reduction |

| Fe, HCl/NH₄Cl | Metal-acid reduction |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution |

Conversely, the oxidation of the aniline moiety can be complex. The amino group is susceptible to oxidation, and reactions with strong oxidizing agents can lead to a mixture of products, including colored polymers like polyaniline. beilstein-journals.org The specific outcome depends heavily on the oxidant used and the reaction conditions. For example, reactions of arylamines with selenium dioxide can result in electrophilic selenation or oxidative polymerization. beilstein-journals.org

Reactivity of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group serves as a cyclic ketal, which is primarily used as a protecting group for a carbonyl functional group—in this case, the ketone of 3-aminoacetophenone. organic-chemistry.orgwikipedia.org Its reactivity is dominated by cleavage reactions that regenerate the original carbonyl compound.

Acid-Mediated Deprotection Strategies and Carbonyl Regeneration

The primary reaction of the 1,3-dioxolane moiety is its hydrolysis under acidic conditions to regenerate the parent ketone. organic-chemistry.org This deprotection is a crucial step in synthetic sequences where the carbonyl group needed to be masked while transformations were performed on the aniline part of the molecule. The stability of cyclic ketals towards nucleophiles and bases makes them excellent protecting groups. organic-chemistry.org A wide array of acidic catalysts can be employed for the deprotection step. organic-chemistry.orgwikipedia.org

| Reagent/Method | Conditions | Reference |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Hydrolysis in aqueous or wet solvents | organic-chemistry.org |

| Transacetalization | Acid-catalyzed exchange in acetone | organic-chemistry.org |

| Cerium(III) triflate | Catalytic amount in wet nitromethane | organic-chemistry.org |

| Iodine | Catalytic amount under neutral conditions | organic-chemistry.org |

| NaBArF₄ | Catalytic amount in water at 30 °C | organic-chemistry.orgwikipedia.org |

| Nickel Boride | In situ generation from NiCl₂ and NaBH₄ in methanol | researchgate.net |

Stability Studies under Varying Chemical Conditions

The stability of this compound is dictated by the chemical resilience of its two primary functional groups: the aniline ring and the 2-methyl-1,3-dioxolane (B1212220) group. The dioxolane moiety is a cyclic ketal, which serves as a protecting group for a ketone.

pH-Dependent Stability: The most significant factor influencing the stability of this compound is pH. The dioxolane group is susceptible to acid-catalyzed hydrolysis. organic-chemistry.orgyoutube.com In the presence of aqueous acid, the ketal will be cleaved to regenerate the parent ketone, 3-aminoacetophenone, and ethylene (B1197577) glycol. The reaction is reversible, but in the presence of excess water, the equilibrium favors the hydrolysis products.

Conversely, the dioxolane group is highly stable under neutral and basic conditions. organic-chemistry.org The aniline group, being basic, can be protonated under acidic conditions to form an anilinium salt. This protonation may influence the rate of hydrolysis of the dioxolane group due to electronic effects.

While specific kinetic data for the hydrolysis of this compound is not available, a hypothetical stability profile can be projected. The rate of hydrolysis would be expected to increase significantly as the pH drops below 5.

Illustrative Data: pH-Dependent Hydrolysis The following table illustrates the expected stability profile based on general knowledge of acetal (B89532) hydrolysis. The data is hypothetical and serves to represent typical findings in such a study.

| pH | Temperature (°C) | Time (hours) | Expected Degradation (%) | Primary Degradation Product |

| 2.0 | 25 | 1 | > 95% | 3-Aminoacetophenone |

| 4.0 | 25 | 8 | ~ 50% | 3-Aminoacetophenone |

| 7.0 | 25 | 24 | < 1% | None |

| 9.0 | 25 | 24 | < 1% | None |

Stability towards Oxidizing and Reducing Agents: The aniline moiety is susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex polymeric materials (aniline black) or other oxidation products. However, the dioxolane group is generally stable to many common oxidizing agents. organic-chemistry.org

Under reducing conditions, both the aniline and dioxolane groups are generally stable. Catalytic hydrogenation, for example, would not be expected to cleave either functional group under standard conditions, although the aromatic ring could be reduced under more forcing conditions.

Concerted Reactivity and Inter-Moiety Interactions within this compound

Research specifically detailing intramolecular interactions or concerted reactivity between the aniline and dioxolane moieties of this compound has not been reported. However, electronic interactions between the two groups are inherent to the molecule's structure.

The aniline group is an electron-donating system that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com The dioxolane-protected acetyl group at the meta position acts as a weak deactivating group through its inductive effect.

While direct intramolecular hydrogen bonding between the aniline's N-H bonds and the dioxolane's oxygen atoms is geometrically unlikely due to the distance and orientation, such interactions with solvent molecules are probable. In protic solvents, the aniline nitrogen and the dioxolane oxygens can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. Studies on related molecules, such as phenylalanine derivatives, have revealed the presence of intramolecular CH-π interactions, suggesting that subtle, non-covalent forces can influence molecular conformation. nih.govrsc.orgresearchgate.net

Elucidation of Reaction Mechanisms Involving this compound

The reaction mechanisms involving this compound are primarily those of its functional groups. For instance, reactions at the aniline nitrogen (e.g., acylation, alkylation) or on the aromatic ring (e.g., electrophilic substitution) are expected to follow well-established pathways for aromatic amines. chemistrysteps.com

The most characteristic reaction is the hydrolysis of the ketal group. This proceeds via a standard acid-catalyzed mechanism:

Protonation of one of the dioxolane oxygen atoms by an acid (H₃O⁺).

Cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and ethylene glycol.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to yield a hemiacetal.

Repetition of these steps to release the second alcohol moiety and form the final ketone product, 3-aminoacetophenone. youtube.com

Kinetic Studies and Transition State Analysis

Specific kinetic studies and transition state analyses for reactions involving this compound are not present in the published literature. However, kinetic investigations on analogous systems provide insight into the expected behavior.

For example, kinetic studies on the hydrolysis of other aniline derivatives or related dioxolanes have been performed. The hydrolysis of mono-3-chloro-2-methyl-aniline phosphate (B84403) showed a pH-dependent rate profile, with maximum reactivity attributed to specific protonation states of the molecule. sphinxsai.com Similarly, a kinetic study of the hydrolysis of 2-methyl-1,3-dioxane (B3054962) identified the reaction as reversible and second-order, with a calculated activation energy of 33.31 kJ/mol for the forward reaction. academax.com

A kinetic study of the acid-catalyzed hydrolysis of this compound would likely involve monitoring the disappearance of the reactant or the appearance of 3-aminoacetophenone over time at various pH values and temperatures. This would allow for the determination of rate constants, activation energy (Ea), and other thermodynamic parameters. Transition state analysis, likely performed through computational chemistry, would model the high-energy intermediate structures (like the oxocarbenium ion) to understand the reaction's energy profile. nih.govmdpi.com

Illustrative Data: Hypothetical Kinetic Parameters for Hydrolysis This table presents hypothetical data that would be sought in a kinetic study of the compound's hydrolysis.

| Parameter | Hypothetical Value | Method of Determination |

| Rate Constant (k) at pH 3, 25°C | 1.5 x 10⁻⁴ s⁻¹ | UV-Vis Spectrophotometry |

| Activation Energy (Ea) | 35 kJ/mol | Arrhenius Plot (variable temp. study) |

| Pre-exponential Factor (A) | 48 s⁻¹ | Arrhenius Plot |

| Transition State | Oxocarbenium ion intermediate | Computational Modeling (DFT) |

Isotopic Labeling for Mechanistic Insight

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of specific atoms throughout a chemical transformation. wikipedia.orgresearchgate.net While no studies have employed this technique on this compound specifically, its application can be readily hypothesized for studying its hydrolysis mechanism.

To confirm the source of the oxygen atom in the carbonyl group of the 3-aminoacetophenone product, the hydrolysis could be conducted in water enriched with the ¹⁸O isotope (H₂¹⁸O). wikipedia.org If the reaction proceeds as expected, mass spectrometry of the product would show the incorporation of the ¹⁸O label into the ketone, confirming that the carbonyl oxygen comes from the solvent (water) and not from the original dioxolane ring.

Another potential application would be in studying electrophilic aromatic substitution. Using a deuterated reagent would allow for the investigation of the kinetic isotope effect, providing insight into the rate-determining step of the substitution mechanism.

3 2 Methyl 1,3 Dioxolan 2 Yl Aniline As a Versatile Synthetic Intermediate

A Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of an amino group and a masked carbonyl on an aromatic ring makes 3-(2-methyl-1,3-dioxolan-2-yl)aniline a powerful precursor for a wide array of complex organic structures. Its application spans the creation of biologically active heterocyclic scaffolds and the assembly of molecules bearing multiple functional groups.

Construction of Heterocyclic Systems

The aniline (B41778) functionality of this compound serves as a key nucleophile in the formation of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

One of the most prominent applications is in the synthesis of quinolines . The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. By utilizing the deprotected form of this compound, which is 3-aminoacetophenone, chemists can readily access a variety of substituted quinolines. This reaction is typically catalyzed by acids or Lewis acids and proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration.

Another important class of heterocycles accessible from this intermediate are quinazolines . Research has demonstrated the use of aminoacetophenones in one-pot, three-component reactions to construct 2,4-disubstituted quinazolines. In these reactions, an aminoacetophenone, a benzyl (B1604629) alcohol, and ammonium (B1175870) acetate (B1210297) are reacted in the presence of an oxidizing system. The benzyl alcohol is first oxidized in situ to the corresponding aldehyde, which then forms an imine with the aminoacetophenone. Subsequent condensation with ammonium acetate and cyclization leads to the quinazoline (B50416) core.

Furthermore, 3-aminoacetophenone acts as a bifunctional coupling reagent in the synthesis of pyrimidines . scbt.comchemicalbook.comsigmaaldrich.com These reactions leverage both the amino and the acetyl groups to build the pyrimidine (B1678525) ring, highlighting the versatility of the unprotected scaffold.

The application of aminoacetophenones also extends to the synthesis of other heterocyclic systems, including azocanes , which are eight-membered nitrogen-containing rings. In a diversity-oriented synthesis approach, aminoacetophenones can be used as key starting materials to generate complex azocane (B75157) derivatives through a sequence of reactions that might involve amide formation followed by intramolecular cyclization. nih.gov

Precursor for Polyfunctional Organic Molecules

Beyond its role in constructing heterocyclic rings, this compound is a valuable precursor for synthesizing polyfunctional organic molecules. The ability to selectively react at the aniline nitrogen while the ketone is protected, and then deprotect to reveal the carbonyl group, allows for the sequential introduction of different functionalities.

For instance, the amino group can be readily acylated, sulfonated, or alkylated. Subsequent deprotection of the acetal (B89532) reveals the ketone, which can then undergo a variety of transformations, such as reduction to an alcohol, conversion to an oxime, or participation in aldol or Wittig reactions. This stepwise functionalization enables the synthesis of molecules with a diverse array of chemical handles, which are useful for further chemical modifications or for creating libraries of compounds for biological screening.

The following table summarizes some of the transformations possible with 3-aminoacetophenone, the deprotected form of the title compound, to generate polyfunctional molecules:

| Starting Material | Reagent(s) | Product Type | Key Transformation |

| 3-Aminoacetophenone | Acyl chloride / Base | N-Acylated aminoacetophenone | Amide bond formation |

| 3-Aminoacetophenone | Sulfonyl chloride / Base | N-Sulfonylated aminoacetophenone | Sulfonamide bond formation |

| 3-Aminoacetophenone | Alkyl halide / Base | N-Alkylated aminoacetophenone | N-Alkylation |

| 3-Aminoacetophenone | NaBH4 | 1-(3-Aminophenyl)ethanol | Ketone reduction |

| 3-Aminoacetophenone | Hydroxylamine | 3-Aminoacetophenone oxime | Oxime formation |

Application in Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally diverse compounds from a common intermediate. This compound and its deprotected form are excellent starting points for such synthetic endeavors.

A key example is the use of aminoacetophenones in diversity-oriented synthesis (DOS) to generate analogs of natural products. nih.gov Starting from a common aminoacetophenone core, different reaction pathways can be pursued to access various molecular scaffolds. For instance, reaction with one set of reagents might lead to the formation of flavone (B191248) analogs, while another reaction sequence could yield coumarin (B35378) or azocane derivatives. This approach is highly valuable in medicinal chemistry for the rapid exploration of chemical space around a biologically active natural product.

The strategic use of the dioxolane protecting group is central to these divergent pathways. It allows for the initial diversification of the molecule through reactions at the amino group. After creating a small library of N-functionalized intermediates, the protecting group can be removed, and the now-exposed ketone can be subjected to a new set of reactions, further branching the synthetic pathways and leading to a wide array of final products.

Role in Cascade and Multi-Component Reactions

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. These reactions are characterized by their high atom economy and operational simplicity.

3-Aminoacetophenone, the deprotected form of the title compound, is a suitable substrate for various MCRs. As mentioned earlier, it participates in a three-component reaction for the synthesis of quinazolines. This reaction involves the formation of multiple bonds in a single pot, showcasing the power of MCRs in heterocyclic synthesis.

While direct participation of this compound in well-known named MCRs like the Ugi or Passerini reaction is not extensively documented, the bifunctional nature of its deprotected form makes it a prime candidate for such transformations. For instance, the Ugi reaction is a four-component reaction between a ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org In principle, 3-aminoacetophenone could serve as both the amine and the ketone component, although this would require careful control of the reaction conditions to manage selectivity. More likely, it would act as the amine component, with the ketone functionality being introduced for a subsequent cyclization step in a cascade sequence.

Similarly, the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea, is a powerful tool for the synthesis of dihydropyrimidinones. wikipedia.orgorganic-chemistry.org While 3-aminoacetophenone does not directly fit the substrate profile for the classical Biginelli reaction, its structural motifs are found in related multi-component syntheses of heterocyclic libraries.

The following table lists some of the named reactions relevant to the functionalities present in 3-aminoacetophenone and their potential for constructing complex molecules:

| Named Reaction | Reactant Types | Product Type | Relevance to 3-Aminoacetophenone |

| Friedländer Synthesis | o-Aminoaryl ketone + α-Methylene ketone/aldehyde | Quinolines | Direct application of the deprotected form. wikipedia.orgquimicaorganica.org |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Quinolines | The aniline moiety can participate. wikipedia.orgsynarchive.com |

| Hantzsch Pyridine Synthesis | Aldehyde + 2x β-Ketoester + Ammonia | Dihydropyridines/Pyridines | The core structure can be built using similar principles. wikipedia.orgorganic-chemistry.org |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea | Dihydropyrimidinones | A classic MCR for heterocyclic synthesis. wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Ketone + Amine + Carboxylic acid + Isocyanide | α-Acylamino amides | The amine functionality can participate. wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler Reaction | β-Arylethylamine + Aldehyde/Ketone | Tetrahydroisoquinolines | The aniline moiety is a key component of the β-arylethylamine. wikipedia.orgjk-sci.com |

Derivatization and Functionalization Studies of 3 2 Methyl 1,3 Dioxolan 2 Yl Aniline

N-Functionalization of the Aniline (B41778) Group

The primary amine of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline serves as a key site for a variety of chemical modifications, including amidation, alkylation, acylation, and the formation of imines, which can act as precursors for further cyclization reactions.

Amidation Reactions

The conversion of the aniline group to an amide is a common strategy to modify the electronic properties of the molecule and introduce new functional handles. This transformation is typically achieved by reaction with a carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride (B1165640). A standard laboratory procedure involves the acetylation of the aniline using acetic anhydride in the presence of a base such as sodium acetate (B1210297). libretexts.org This reaction proceeds readily, converting the nucleophilic amine into a less basic and more sterically hindered acetamide. The dioxolane group, which protects a ketone functionality, is stable under these conditions.

The general reaction involves dissolving the aniline in water, often with the addition of hydrochloric acid to form the more soluble aniline hydrochloride salt. Subsequently, acetic anhydride is added, followed immediately by a solution of sodium acetate. The acetanilide (B955) product, being less soluble, typically precipitates from the aqueous solution and can be collected by filtration. libretexts.org

Table 1: Representative Conditions for Amidation of this compound This table presents a typical, generalized procedure for the acetylation of anilines.

| Reagent/Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | This compound | Substrate |

| Acylating Agent | Acetic Anhydride | Source of acetyl group |

| Base | Sodium Acetate | Neutralizes acid byproduct |

| Solvent | Water | Reaction medium |

| Temperature | Room Temperature, then ice bath | To control reaction and promote precipitation |

| Product | N-(3-(2-methyl-1,3-dioxolan-2-yl)phenyl)acetamide | - |

Alkylation and Acylation Strategies

Direct N-alkylation of anilines can be challenging due to the potential for overalkylation, yielding mixtures of mono- and di-alkylated products. researchgate.net However, selective mono-alkylation can be achieved using specific reagents and conditions. A common method involves reacting the aniline with an alkyl halide. researchgate.net To improve selectivity, ionic liquids have been employed as solvents, which can promote the desired N-alkylation while minimizing the formation of overalkylation byproducts. psu.edu Another strategy for controlled methylation is the use of alcohols, such as methanol, in the presence of transition metal catalysts like iridium or ruthenium complexes. nih.gov

N-acylation, as discussed in the amidation section, is a more straightforward transformation. Using acyl chlorides or anhydrides in the presence of a base provides a reliable method for introducing an acyl group onto the nitrogen atom. This reaction is generally high-yielding and avoids the issue of over-functionalization seen in alkylation.

Table 2: Comparison of N-Alkylation and N-Acylation Strategies

| Strategy | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Ionic liquid solvent, room temp to moderate heat | Can lead to overalkylation; selectivity is a challenge psu.edu |

| N-Alkylation | Alcohol (e.g., CH₃OH) | Ir or Ru catalyst, base (e.g., KOtBu), 120 °C | "Borrowing hydrogen" mechanism; avoids alkyl halides nih.gov |

| N-Acylation | Acyl Chloride or Anhydride | Base (e.g., Pyridine, NaOAc), aprotic solvent or water | Generally high-yielding and selective for mono-acylation libretexts.org |

Formation of Imines and Subsequent Cyclizations

The reaction of this compound with aldehydes or ketones results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.com This condensation reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the product. masterorganicchemistry.com Aniline itself can act as a nucleophilic catalyst for imine formation in aqueous media. researchgate.net Solvent- and catalyst-free methods, sometimes utilizing microwave irradiation or reduced pressure, have also been developed for the efficient synthesis of imines from anilines and aldehydes. organic-chemistry.orgscirp.org

The resulting imine is not just a stable derivative but also a versatile intermediate for further transformations, particularly cyclization reactions. For instance, imines can undergo radical cyclizations to form complex heterocyclic structures like spiro-indolines. beilstein-journals.org They can also participate in cycloaddition reactions, such as [3 + 2] cycloadditions with azomethine ylides, to generate substituted imidazolidines, which are precursors to 1,2-diamines. nih.govresearchgate.net These subsequent cyclizations provide powerful routes to build molecular complexity from the simple aniline precursor.

Functionalization of the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles primarily to the ortho and para positions.

Halogenation and Nitration Studies

Direct halogenation of anilines can be highly effective. The bromination of anilines, for instance, can be achieved with high regioselectivity for the para-position using reagents like copper(II) bromide (CuBr₂) in an ionic liquid or N-bromosaccharin with a catalyst. beilstein-journals.orgresearchgate.net The strong activating nature of the amine group often leads to polyhalogenation if not carefully controlled. For this compound, the para-position (position 4) is sterically unhindered, while the ortho-positions (positions 2 and 6) are adjacent to the amine and the dioxolane-substituted carbon, respectively. Para-substitution is generally expected to be the major outcome. beilstein-journals.org

Nitration of anilines using the standard mixture of nitric acid and sulfuric acid is complicated. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion. This -NH₃⁺ group is a meta-director and strongly deactivating, leading to significant amounts of the meta-nitro product. To achieve para-nitration, the amine group is typically protected first, for example, as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the free amine, allowing for a more controlled reaction and preventing the formation of the anilinium ion. The protecting group can be removed by hydrolysis after the nitration step.

Advanced Spectroscopic and Structural Characterization of 3 2 Methyl 1,3 Dioxolan 2 Yl Aniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For derivatives of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, both ¹H and ¹³C NMR provide critical information regarding the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all unique proton environments in the molecule. The aromatic protons on the aniline (B41778) ring typically appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The specific splitting patterns (ortho, meta, para coupling) are diagnostic of the substitution pattern on the ring. The four protons of the dioxolane ring's ethylene (B1197577) bridge usually present as a multiplet around δ 3.6-4.0 ppm. researchgate.net A key singlet, integrating to three protons, is expected around δ 1.1-1.6 ppm, corresponding to the methyl group on the dioxolane ring. researchgate.net The amine (-NH₂) protons typically produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons of the aniline ring resonate in the δ 110-150 ppm region. The carbon atom attached to the nitrogen (C-NH₂) is typically found around δ 140-150 ppm, while the others appear at shifts influenced by the meta-substitution pattern. researchgate.net The quaternary carbon of the dioxolane ring (C-2) is characteristically observed further downfield, often above δ 100 ppm. The two equivalent carbons of the dioxolane's ethylene bridge are expected around δ 65 ppm, and the methyl carbon signal appears upfield, typically below δ 30 ppm. rsc.org

Combined analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the definitive assignment of all proton and carbon signals, confirming the connectivity and constitution of the synthesized derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 (m) | 110 - 130 |

| Aromatic C-N | - | ~147 |

| Aromatic C-C(dioxolane) | - | ~142 |

| Dioxolane -CH₂CH₂- | ~4.0 (m) | ~65 |

| Dioxolane C(CH₃) | - | ~109 |

| Dioxolane -CH₃ | ~1.6 (s) | ~25 |

Note: Values are estimates based on typical chemical shifts for analogous functional groups and may vary based on solvent and specific derivative structure.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique is crucial for determining the absolute stereochemistry and preferred solid-state conformation of derivatives of this compound.

For these derivatives, crystallographic analysis can confirm the connectivity established by NMR and provide deeper insights into the three-dimensional arrangement of the molecule. A key structural feature is the conformation of the five-membered 1,3-dioxolane (B20135) ring. This ring is not planar and typically adopts either an "envelope" or a "twist" (half-chair) conformation to minimize steric strain. researchgate.net The specific conformation can be influenced by the substituents on the aniline ring and the packing forces within the crystal lattice.

In a study of a related compound, 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline, the 1,3-dioxolane ring was found to adopt a twisted conformation. researchgate.net Similarly, analysis of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol revealed detailed bond lengths and angles, as well as intermolecular interactions like C-H···π interactions that dictate the crystal packing. researchgate.net For chiral derivatives of this compound, X-ray crystallography using anomalous dispersion is the gold standard for determining the absolute configuration of stereocenters.

Table 2: Representative Crystallographic Data for a Dioxolane-Containing Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 5.7961 (4) | researchgate.net |

| b (Å) | 8.8271 (7) | researchgate.net |

| c (Å) | 29.754 (2) | researchgate.net |

| β (°) | 92.150 (7) | researchgate.net |

| V (ų) | 1521.26 (19) | researchgate.net |

Data from the crystal structure of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, provided as an illustrative example. researchgate.net

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and to monitor the progress of chemical reactions. For derivatives of this compound, HRMS is essential for confirming the successful incorporation of substituents and for identifying potential byproducts.

Using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ can be generated and its mass-to-charge ratio (m/z) measured with high precision (typically <5 ppm error). The molecular formula of this compound is C₁₀H₁₃NO₂, corresponding to a monoisotopic mass of 179.0946 u. sigmaaldrich.com HRMS can readily confirm this elemental composition, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) experiments provide further structural information through controlled fragmentation of the parent ion. Common fragmentation pathways for aniline derivatives involve the loss of small neutral molecules or radicals from the amino group or substituents. For the title compound, characteristic fragmentation would likely involve the dioxolane ring, potentially leading to the loss of ethylene oxide or cleavage to form resonance-stabilized fragments. The anilino radical is a known species in the photodynamics of aniline, suggesting that fragmentation pathways involving the amine group are also likely. chemrxiv.org The C₆H₅⁺ fragment (m/z 77.0386) is a common fragment observed in the mass spectra of aniline compounds. massbank.eu

Table 3: HRMS Data and Expected Fragments for this compound

| Species | Formula | Calculated m/z | Observed Fragment (Aniline) | Reference |

|---|---|---|---|---|

| [M]⁺ | C₁₀H₁₃NO₂⁺ | 179.0946 | - | sigmaaldrich.com |

| [M+H]⁺ | C₁₀H₁₄NO₂⁺ | 180.1025 | 94.0651 ([C₆H₈N]⁺) | massbank.eu |

Advanced Spectroscopic Techniques for Studying Reaction Dynamics (e.g., Time-Resolved IR, Raman)

Understanding the mechanisms and dynamics of chemical reactions requires techniques that can probe molecular structures on very short timescales. Time-resolved infrared (IR) and Raman spectroscopy are powerful methods for studying the transient intermediates and transition states involved in the reactions of this compound derivatives.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy can monitor changes in the vibrational spectrum of a sample following photoinitiation of a reaction. By tracking the appearance and decay of specific vibrational bands (e.g., C=O, N-H, C-N stretches), it is possible to identify short-lived intermediates and measure their formation and decay kinetics, often on timescales from picoseconds to milliseconds. For reactions involving the aniline moiety, TRIR could be used to study processes like hydrogen atom transfer, electron transfer, or structural rearrangements in excited states.

Raman Spectroscopy: Raman spectroscopy, which measures vibrational modes based on inelastic scattering of light, provides complementary information to IR spectroscopy. For aniline derivatives, specific vibrational modes of the amino group and the aromatic ring are sensitive to the chemical environment. rsc.org Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used to study the adsorption and reaction of these molecules on metal surfaces, providing enhanced signals and insights into surface-specific interactions.

Time-Resolved Photoelectron Imaging (TRPEI): This advanced technique provides highly detailed information on the electronic relaxation dynamics of molecules after photoexcitation. Studies on related molecules like N,N-dimethylaniline and 3,5-dimethylaniline (B87155) have used TRPEI to map the complex pathways, including internal conversion and intersystem crossing, that govern how the molecule dissipates energy from UV light. rsc.org Such studies on derivatives of this compound could reveal how substituents influence the photostability and excited-state reactivity of the aniline chromophore. acs.orghw.ac.uk

Table 4: Application of Advanced Spectroscopic Techniques to Aniline Derivatives

| Technique | Information Obtained | Typical Timescale | Relevance |

|---|---|---|---|

| Time-Resolved IR (TRIR) | Structural evolution of transient species | Picoseconds to seconds | Monitoring reaction intermediates and mechanisms |

| Raman Spectroscopy / SERS | Vibrational modes, molecular interactions with surfaces | Steady-state or time-resolved | Probing molecular structure and surface chemistry |

Applications of 3 2 Methyl 1,3 Dioxolan 2 Yl Aniline and Its Derivatives in Advanced Research Fields

Materials Science Research

In materials science, aniline (B41778) and its derivatives are fundamental monomers for creating high-performance polymers. The incorporation of specific side groups, such as the 2-methyl-1,3-dioxolane (B1212220) moiety, allows for the fine-tuning of polymer properties.

The synthesis of functional polymers often involves the copolymerization of aniline with substituted anilines to enhance properties like solubility and processability, which are typically limitations for polyaniline. rroij.com The inclusion of a bulky group like 2-methyl-1,3-dioxolane on the aniline ring can disrupt the planarity and interchain interactions of the resulting polymer chains. This structural modification can lead to increased solubility in common organic solvents, making the polymer easier to process into films and other forms. rroij.com

Furthermore, the dioxolane group represents a latent ketone functionality. This protected group can be removed post-polymerization to expose a reactive ketone along the polymer backbone. This allows for subsequent chemical modifications, such as cross-linking or grafting of other molecules, to create advanced functional materials for applications in sensors, coatings, and microelectronics. researchgate.net Copolymers of aniline with derivatives containing carboxylic acid groups have been synthesized to improve properties, and the principles of using substituted anilines to modify polymer characteristics are well-established. rroij.com

Polyimides (PIs) are a class of high-performance polymers known for their thermal stability, but traditional aromatic PIs often suffer from low fluorescence due to strong charge transfer (CT) interactions. mdpi.comresearchgate.net The development of fluorescent PIs is a significant area of research for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comrsc.org

The fluorescence properties of PIs can be precisely controlled by modifying the chemical structure of the diamine or dianhydride monomers. rsc.org Aniline derivatives serve as the core of the diamine monomers. By using a derivative like 3-(2-Methyl-1,3-dioxolan-2-yl)aniline to synthesize a diamine, researchers can introduce non-planar, bulky groups into the polyimide backbone. This can effectively suppress the intermolecular CT effect that quenches fluorescence, thereby enhancing the quantum yield. mdpi.com The synthesis of fluorescent PIs often involves introducing specific fluorophores into the polymer chain or by tuning the electronic properties of the monomers to control intra-molecular charge-transfer effects. rsc.org This design strategy is a promising route to creating highly fluorescent, thermally stable materials for flexible displays and solar spectral converters. nih.govbris.ac.uk

Pharmaceutical and Medicinal Chemistry Research

The aniline functional group is a key pharmacophore and a versatile synthetic handle in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of complex molecules with therapeutic potential.

The process of drug discovery involves identifying "hit" compounds and optimizing them into "lead" molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net this compound and its precursors are instrumental in this process, particularly in the synthesis of Itraconazole analogues and CXCR4 modulators.

Itraconazole (ITZ) Analogues: Itraconazole is an antifungal drug that also shows anticancer activity by inhibiting the Hedgehog (Hh) signaling pathway. nih.govnih.gov However, it has significant drug-drug interactions. Research has focused on creating analogues that retain the anticancer properties without these side effects. google.comgoogleapis.com In the synthesis of these analogues, a key intermediate is an aniline derivative containing a dioxolane ring. nih.gov For example, a dioxolane-containing nitro compound is reduced to form a key aniline intermediate, which is then used to build a diverse set of ITZ analogues by modifying the triazolone region of the original drug. nih.gov The removal of the triazole moiety from ITZ was found to abolish its inhibition of the metabolic enzyme CYP3A4 while maintaining its activity against the Hh pathway. nih.gov

| Compound | Synthetic Modification | Precursor | Purpose |

|---|---|---|---|

| Carbamates (37, 38) | Addition of phenyl chloroformate to the aniline intermediate | Anilines 8 and 9 | Explore structure-activity relationships by modifying the triazolone region. nih.gov |

| Hydrazine (B178648) carboxamides (39, 40) | Addition of hydrazine monohydrate to the carbamate (B1207046) derivatives | Carbamates 37 and 38 | Further diversify the side chain attached to the core aniline structure. nih.gov |

| Triazolones (41, 42) | Addition of formamidine (B1211174) acetate (B1210297) to the hydrazine carboxamides | Hydrazine carboxamides 39 and 40 | Recreate the triazolone ring to assess its importance for biological activity. nih.gov |

CXCR4 Modulators: The chemokine receptor CXCR4 is a target for diseases involving inflammation and cancer metastasis. nih.govnih.gov The development of small-molecule modulators for this receptor is an active area of research. plos.org Synthetic pathways for novel CXCR4 modulators often start from amine precursors, such as benzylamine, which are then elaborated through acylation and sulfonylation reactions to produce the final compounds. nih.govnih.gov The aniline moiety of this compound provides a similar reactive handle for the synthesis of new libraries of potential CXCR4 modulators, allowing for structural modifications to optimize binding affinity and functional activity. nih.gov

Understanding how a drug molecule interacts with its biological target is crucial for rational drug design. mdpi.com Derivatives synthesized from this compound are used to probe these interactions.

For the Itraconazole analogues, the primary molecular target being investigated for anticancer effects is the Smoothened (SMO) receptor in the Hedgehog signaling pathway. nih.govgoogleapis.com By systematically modifying the structure of ITZ, starting from the core aniline intermediate, researchers can determine which parts of the molecule are essential for binding to SMO and inhibiting the pathway. nih.gov

In the context of CXCR4 modulators, computational docking studies are used to predict how synthesized molecules bind to the receptor. plos.org These models help rationalize the observed biological activity and guide the design of new derivatives with improved interactions with key amino acid residues in the CXCR4 binding pocket. nih.govplos.org The aniline portion of a lead compound can serve as an anchor or a point for adding vectors that explore different regions of the target's binding site.

From a synthesis perspective, the aniline functional group is a cornerstone for building molecules with antimicrobial and anticancer properties. st-andrews.ac.uknih.govmdpi.com

Antimicrobial Research: Itraconazole itself is a potent antifungal agent. The synthesis of its analogues, which begins with intermediates like this compound, is a direct application in antimicrobial research. nih.govresearchgate.net The goal is often to create compounds with a broader spectrum of activity or to overcome resistance mechanisms. researchgate.net Other heterocyclic systems built upon aniline scaffolds, such as quinazolines and benzothiazoles, are also known to possess significant antimicrobial activities. nih.govmdpi.com

Anticancer Research: The utility of this compound in anticancer research is highlighted by its role in synthesizing Hedgehog pathway inhibitors. nih.govnih.gov Dysregulation of this pathway is linked to various cancers. googleapis.com Beyond this specific application, the aniline scaffold is widely used in the synthesis of numerous classes of anticancer agents. For example, benzothiazole (B30560) aniline derivatives have shown selective cytotoxic activity against liver cancer cells. mdpi.com Chalcone hybrids incorporating an N-arylmethyl-aniline structure have been developed as potential inhibitors of the VEGFR-2 kinase, a key target in tumor angiogenesis. nih.gov Metal complexes of Schiff bases derived from anilines have also been investigated for their antiproliferative activity against cancer cell lines. nih.gov The aniline group provides a reliable synthetic starting point for the construction of these diverse and complex anticancer compounds. mdpi.comnih.gov

Catalysis and Ligand Design

The unique structural characteristics of this compound, particularly the presence of a protected carbonyl group and an aniline moiety, make it a precursor for the synthesis of specialized ligands for transition metal catalysis. The aniline nitrogen atom can coordinate to metal centers, and the protected acetyl group at the meta-position can be deprotected to 3-aminoacetophenone, which can then be further modified to create multidentate ligands such as Schiff bases. While specific research on the direct use of this compound in catalysis is not extensively documented in publicly available literature, its potential as a precursor for ligand design is significant.

Design of Novel Ligands for Transition Metal Catalysis

The design of novel ligands is a cornerstone of advancing transition metal catalysis, enabling control over the activity, selectivity, and stability of catalysts. Aniline derivatives are frequently employed in the synthesis of ligands due to the coordinating ability of the nitrogen atom and the ease with which the aromatic ring can be functionalized.

Derivatives of this compound, particularly Schiff bases formed after deprotection of the ketal group, can act as effective ligands for a variety of transition metals. The imine nitrogen of the Schiff base, along with the aniline nitrogen, can chelate to a metal center, forming stable complexes. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the aniline ring or the aldehyde/ketone used in the Schiff base condensation.

While direct studies on ligands derived from this compound are limited, the broader class of aniline-based Schiff base ligands has been extensively studied with various transition metals. These complexes have shown catalytic activity in a range of organic transformations.

Table 1: Potential Transition Metal Complexes with Ligands Derived from this compound Precursors

| Metal Ion | Potential Ligand Type | Potential Catalytic Application |

| Palladium (II) | Bidentate N,N-ligand (Schiff base derivative) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (II) | Bidentate N,N-ligand (Schiff base derivative) | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP) |

| Nickel (II) | Bidentate N,N-ligand (Schiff base derivative) | Olefin oligomerization and polymerization |

| Cobalt (II) | Bidentate N,N-ligand (Schiff base derivative) | Oxidation and reduction reactions |

Note: This table is illustrative and based on the general applications of analogous aniline-based ligands, as specific research on ligands derived directly from this compound is not widely reported.

Applications in Oligomerization and Polymerization Processes

Aniline and its derivatives are important monomers in the synthesis of conducting polymers, most notably polyaniline (PANI). The properties of polyaniline can be significantly altered by the presence of substituents on the aniline ring. A substituent such as the 2-methyl-1,3-dioxolan-2-yl group would be expected to influence the polymerization process and the properties of the resulting polymer due to its steric bulk and electronic effects.

However, there is a lack of specific research in the scientific literature detailing the direct polymerization of this compound or its derivatives. The presence of the bulky ketal group might sterically hinder the polymerization process. Alternatively, the ketal group could be deprotected post-polymerization to introduce ketone functionalities along the polymer chain, which could be used for further modifications or to influence the polymer's properties.

In the context of oligomerization, ligands derived from this compound could potentially be used to create catalysts for olefin oligomerization. For instance, late transition metal complexes with tailored aniline-based ligands have been investigated for their ability to catalyze the selective oligomerization of ethylene (B1197577) to linear alpha-olefins. The steric and electronic environment around the metal center, dictated by the ligand, plays a crucial role in determining the chain length distribution of the oligomers.

Table 2: Potential Influence of the 3-(2-Methyl-1,3-dioxolan-2-yl) Substituent on Aniline Polymerization

| Property | Potential Effect of the Substituent | Rationale |

| Polymerization Rate | Potentially decreased | The steric hindrance from the bulky 2-methyl-1,3-dioxolan-2-yl group could slow down the rate of polymerization compared to unsubstituted aniline. |

| Solubility of Polymer | Potentially increased | The presence of the substituent may disrupt the packing of the polymer chains, leading to improved solubility in common organic solvents. |

| Conductivity of Polymer | Potentially decreased | The bulky, non-conjugated substituent could interfere with the π-conjugation along the polyaniline backbone, which is essential for electrical conductivity. |

| Post-polymerization Modification | Enabled | The ketal group can be hydrolyzed to a ketone, providing a reactive site for cross-linking or grafting other molecules onto the polymer chain. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling reactions of protected aniline derivatives. For example, trifluoromethanesulfonate intermediates (e.g., 4-(2-methyl-1,3-dioxolan-2-yl)phenyl trifluoromethanesulfonate) can undergo nucleophilic substitution or cross-coupling reactions with amines . Purification typically employs column chromatography with gradients of nonpolar/polar solvents (e.g., n-pentane:EtOAc = 20:1), monitored by TLC (Rf values) and confirmed via mass spectrometry (MS) for molecular ion peaks (e.g., m/z 192 base peak) .

Q. How can researchers confirm the structural identity of this compound given discrepancies in reported CAS numbers and molecular formulas?

- Methodological Answer : Discrepancies in CAS numbers (e.g., 885949-41-7 vs. 1174846-85-5 ) and molecular formulas (e.g., C10H14N6 vs. expected C10H13NO2 ) necessitate multi-technique validation:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., expected ~193 g/mol for C10H13NO2).

- NMR spectroscopy : Analyze aromatic protons (6.5–7.5 ppm) and dioxolane methyl groups (1.2–1.5 ppm) .

- X-ray crystallography : Resolve ambiguities via single-crystal structure determination, as demonstrated for related dioxolane derivatives .

Q. What safety precautions should be taken when handling this compound, given limited toxicological data?

- Methodological Answer : Despite "no known hazard" classifications , assume standard aniline precautions:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid inhalation/contact due to potential amine toxicity.

- Monitor for decomposition products (e.g., under acidic conditions, the dioxolane group may hydrolyze to ketones ).

Advanced Research Questions

Q. How does the dioxolane group influence reactivity in cross-coupling reactions, and what catalytic systems are optimal?

- Methodological Answer : The dioxolane group acts as a directing/protecting group. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(dppf)2Cl2 ) with aryl boronic esters. Key variables:

- Temperature : 55–80°C for efficient coupling .

- Solvent systems : Dioxane/water mixtures enhance solubility .

- Substrate stability : Verify dioxolane integrity post-reaction via IR (C-O-C stretch ~1050 cm⁻¹) or NMR .

Q. What experimental strategies resolve contradictions in reported synthetic yields or byproduct formation?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent ratios to optimize yields .

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., deprotected aniline derivatives).

- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to pinpoint side reactions .

Q. How can the dioxolane ring’s stability under acidic/basic conditions be leveraged for targeted functionalization?

- Methodological Answer : The dioxolane group is acid-labile. For controlled hydrolysis:

- Acidic conditions : Use dilute HCl in THF/water to generate ketone intermediates .

- Applications : Post-hydrolysis, the ketone can undergo reductive amination or Grignard reactions.

- Stability testing : Compare TGA/DSC data of protected vs. deprotected forms to assess thermal stability .

Q. What role does this compound play in organocatalytic or transition metal-catalyzed amination reactions?

- Methodological Answer : As a masked aniline, it participates in photo-mediated amination or palladium-catalyzed C-N bond formation. For example:

- Buchwald-Hartwig amination : Use Pd(OAc)2/Xantphos with Cs2CO3 in toluene at 110°C .

- Mechanistic insight : The dioxolane’s steric effects may influence regioselectivity; DFT calculations can model transition states .

Data Contradiction and Validation

Q. How should researchers address conflicting CAS numbers or molecular formulas in literature?

- Methodological Answer :

- Database cross-referencing : Use SciFinder or Reaxys to validate CAS numbers against synthesis protocols.

- Elemental analysis : Confirm %C, %H, %N to verify molecular formulas .

- Collaborative verification : Share spectral data (NMR, MS) via platforms like PubChem or Zenodo.

Ecological and Mechanistic Gaps

Q. What are the understudied aspects of this compound’s environmental impact, and how can they be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.